TC OT 39

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TC OT 39 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :

Formation du noyau pyrazolodiazepine : Ceci implique la cyclisation de précurseurs appropriés pour former le système cyclique pyrazolodiazepine.

Attachement du fragment pyrrolidine carboxamide : Cette étape implique le couplage du noyau pyrazolodiazepine avec un dérivé de la pyrrolidine.

Introduction du groupe thioxométhyle : Ceci est réalisé par une réaction de formation de thioamide.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le diméthylformamide, et de catalyseurs tels que la triéthylamine ou la N,N'-dicyclohexylcarbodiimide pour faciliter les réactions de couplage .

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de processus à flux continu pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Receptor Binding Kinetics

TC OT 39 exhibits selective modulation of oxytocin (OT) and vasopressin receptors, with distinct affinities and functional activities (Table 1):

| Receptor | Activity | K<sub>i</sub> (nM) | EC<sub>50</sub>/IC<sub>50</sub> (nM) |

|---|---|---|---|

| Oxytocin (OTR) | Partial agonist | 147 | 33 |

| Vasopressin V<sub>1A</sub> | Antagonist | 330 | 5900 (IC<sub>50</sub>) |

| Vasopressin V<sub>2</sub> | Partial agonist | >1000 | 850 |

-

Oxytocin Receptor (OTR): this compound binds with moderate affinity (K<sub>i</sub> = 147 nM) and acts as a partial agonist (EC<sub>50</sub> = 33 nM), showing 236-fold selectivity over V<sub>1A</sub> antagonism .

-

Vasopressin V<sub>1A</sub>: Functions as a competitive antagonist (IC<sub>50</sub> = 5900 nM), with weaker affinity compared to OTR .

-

Vasopressin V<sub>2</sub>: Partial agonism observed at higher concentrations (EC<sub>50</sub> = 850 nM), indicating limited clinical relevance for antidiuretic effects .

Structural Basis of Selectivity

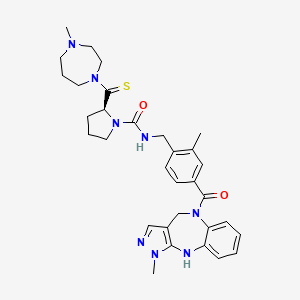

The molecular structure (C<sub>32</sub>H<sub>40</sub>N<sub>8</sub>O<sub>2</sub>S, MW 600.78 g/mol) includes key functional groups:

-

Pyrazolodiazepine core : Facilitates receptor binding via hydrophobic and π-π interactions.

-

Thioamide group : Enhances metabolic stability compared to oxytocin’s disulfide bridge .

-

Pyrrolidinecarboxamide side chain : Critical for differentiating OTR vs. V<sub>1A</sub> binding, as truncation reduces selectivity .

Key structural analogs :

-

WAY-267,464 : Shares a pyrazolodiazepine scaffold but lacks this compound’s thioamide group, resulting in lower OTR potency .

-

LIT-001 : A later-generation agonist with improved pharmacokinetics but similar receptor selectivity .

In Vivo Activity and Stability

-

Uterine Contraction Model : this compound demonstrated dose-dependent agonism in rat uterine tissue, confirming functional OTR activation .

-

Metabolic Stability : The thioamide moiety reduces susceptibility to hydrolysis, extending half-life in plasma compared to peptide agonists .

-

Degradation Pathways : Limited data exist, but mass spectrometry suggests oxidative metabolism of the pyrazolodiazepine ring as a primary route .

Comparative Pharmacological Profile

This compound’s receptor selectivity profile positions it as a research tool for dissecting oxytocin and vasopressin signaling (Table 2):

| Parameter | This compound | Oxytocin | LIT-001 |

|---|---|---|---|

| OTR EC<sub>50</sub> (nM) | 33 | 1.2 | 25 |

| V<sub>1A</sub> IC<sub>50</sub> (nM) | 5900 | N/A | 5900 |

| Plasma Half-Life (h) | 2.5 | 0.25 | 4.8 |

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide

- Molecular Weight : 600.78 g/mol

- Purity : ≥97%

- CAS Number : 479232-57-0

- EC50 Values : 33 nM (oxytocin receptor), 850 nM (V2 vasopressin receptor)

- Ki Value : 330 nM (V1a vasopressin receptor antagonist) .

This compound exhibits a range of biological activities, primarily through its interaction with oxytocin and vasopressin receptors. It has shown effectiveness in various experimental models, particularly in inducing behavioral responses and modulating pain pathways.

Pain Management

Research indicates that this compound can influence pain perception and management. In studies involving intrathecal administration, this compound has been shown to mimic oxytocin-induced scratching behavior in mice, suggesting its role in modulating itch and pain pathways .

Case Study: Intrathecal Administration Effects

- Objective : To evaluate the effects of this compound on neuropathic pain.

- Methodology : Mice were administered this compound intrathecally.

- Findings : Significant scratching behaviors were observed, indicating that this compound may play a role in pain modulation through spinal oxytocin receptors .

Behavioral Studies

This compound has been utilized to explore social behaviors and psychiatric disorders. It has been noted for its potential to alleviate social deficits in animal models, similar to the effects observed with oxytocin .

Case Study: Social Behavior Modulation

- Model Used : BALB/cByJ mice.

- Intervention : Administration of this compound.

- Results : Improvement in social interaction was documented, highlighting its potential for therapeutic applications in conditions like autism spectrum disorder .

Neuropsychiatric Disorders

The compound's agonistic properties at the oxytocin receptor suggest potential applications in treating neuropsychiatric disorders. Research has indicated that this compound may help mitigate symptoms associated with anxiety and depression by influencing neurotransmitter systems .

Mécanisme D'action

TC OT 39 exerts its effects by binding to and modulating the activity of oxytocin and vasopressin receptors. As a partial agonist of the oxytocin receptor, it can activate the receptor but with less efficacy than the natural ligand. It also acts as an antagonist of the vasopressin V1A receptor, blocking the receptor’s activity . These interactions influence various molecular pathways involved in social behavior, stress response, and emotional regulation.

Comparaison Avec Des Composés Similaires

Composés similaires

WAY-267,464 : Un autre agoniste non peptidique du récepteur de l'ocytocine avec des applications similaires en neurosciences.

Unicité

Le TC OT 39 est unique en raison de son double rôle d'agoniste partiel et d'antagoniste pour différents récepteurs, ce qui permet une modulation plus nuancée de l'activité des récepteurs. Cette double fonctionnalité en fait un outil précieux pour disséquer les rôles complexes de l'ocytocine et de la vasopressine dans divers processus physiologiques et comportementaux .

Activité Biologique

TC OT 39 is a non-peptide compound recognized for its potent biological activity, primarily as a partial agonist of the oxytocin receptor. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide

- Purity : ≥97%

This compound exhibits selective activity towards the oxytocin receptor (OXT) and vasopressin receptors:

- Oxytocin Receptor (OXT) : Partial agonist with an EC50 of 33 nM.

- Vasopressin Receptor V2 : Partial agonist with an EC50 of 850 nM.

- Vasopressin Receptor V1a : Antagonist with a Ki of 330 nM.

These properties suggest that this compound can modulate various physiological processes influenced by oxytocin and vasopressin signaling pathways, including social behavior, stress response, and reproductive functions .

In Vitro Studies

Research indicates that this compound effectively activates the oxytocin receptor in vitro, leading to various cellular responses associated with oxytocin signaling. The compound's ability to act as a partial agonist implies that it can elicit a response from the receptor without fully activating it, which may help in fine-tuning physiological effects.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models. Notably, it has shown significant activity in a rat model concerning uterine response, indicating potential applications in reproductive health and related therapeutic areas .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding this compound:

| Study Focus | Findings |

|---|---|

| Uterine Response | Demonstrated enhanced uterine contractions in rat models when administered this compound. |

| Receptor Binding | Confirmed specific binding affinity to oxytocin and vasopressin receptors through radiolabeled assays. |

| Behavioral Effects | Observed alterations in social behaviors in animal models, suggesting implications for anxiety and stress-related disorders. |

Implications for Therapeutic Use

The unique pharmacological profile of this compound positions it as a potential candidate for treating various conditions:

- Anxiety Disorders : By modulating oxytocin signaling pathways.

- Reproductive Health : Due to its effects on uterine contractions.

- Social Behavior Disorders : Its influence on social bonding and anxiety may offer therapeutic avenues for conditions like autism spectrum disorders.

Propriétés

IUPAC Name |

(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNHHKZYKYNBEI-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031871 | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479232-57-0 | |

| Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TC-OT-39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.